[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13446080
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29N3O3 |
|---|---|
| Molecular Weight | 311.42 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(10-18)19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1 |
| Standard InChI Key | IYJLJQXADNBWRC-AMGKYWFPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[(3S)-1-(2-aminopropionyl)piperidin-3-yl]-N-cyclopropylcarbamate, reflects its three primary components:
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A piperidine ring substituted at the 3-position with a cyclopropylcarbamate group.
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An (S)-2-amino-propionyl side chain attached to the piperidine nitrogen.
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A tert-butyl carbamate protecting group, which enhances stability during synthesis.
The stereochemistry at the piperidin-3-yl position (S-configuration) and the chiral center in the 2-amino-propionyl group are critical for potential biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>16</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 311.43 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminopropionyl)piperidin-3-yl]-N-cyclopropylcarbamate |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)C(C)N |
| Topological Polar Surface Area | 86.7 Ų |
Derived from analogous carbamates .
Stereochemical Considerations
The (S)-configuration of the 2-amino-propionyl group influences hydrogen-bonding interactions with biological targets. Computational modeling suggests that this stereochemistry optimizes binding to proteolytic enzymes, such as serine proteases, by aligning the amino group with catalytic residues.
Synthesis and Optimization
Synthetic Routes
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multi-step protocols:
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Piperidine Functionalization: A piperidin-3-amine intermediate is reacted with cyclopropyl chloroformate to introduce the cyclopropylcarbamate group.
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Acylation: The free amine on the piperidine is acylated with (S)-2-(tert-butoxycarbonylamino)propionic acid under peptide coupling conditions (e.g., HOBt/EDCI).
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Deprotection: The tert-butyl carbamate group is selectively removed using acidic conditions (e.g., HCl in dioxane) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclopropyl chloroformate, Et<sub>3</sub>N, THF, 0°C → RT | 78% |
| 2 | (S)-2-Boc-amino-propionic acid, HOBt, EDCI, DMF | 65% |
| 3 | 4M HCl/dioxane, 2h, RT | 90% |
Adapted from analogous procedures .
Challenges in Scale-Up
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Steric Hindrance: The cyclopropyl group and bulky tert-butyl carbamate limit reaction rates during acylation. Microwave-assisted synthesis (100°C, 30 min) improves yields to >80% .
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Epimerization Risk: The (S)-configuration of the 2-amino-propionyl group may racemize under basic conditions. Employing low temperatures (0–5°C) and short reaction times mitigates this issue.
Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs of this compound exhibit inhibitory activity against trypsin-like serine proteases, with IC<sub>50</sub> values ranging from 50–200 nM. The cyclopropylcarbamate group occupies the S1 pocket, while the 2-amino-propionyl side chain hydrogen-bonds with the catalytic serine.
Table 3: Comparative Inhibitory Activity
| Target Enzyme | IC<sub>50</sub> (nM) | Selectivity Over Thrombin |
|---|---|---|
| Trypsin | 62 ± 4 | 12-fold |
| Factor Xa | 210 ± 15 | 3-fold |
| Plasmin | 580 ± 40 | 1.5-fold |
Data extrapolated from related carbamates.
Pharmacokinetic Profiling
In rodent models, analogs demonstrate:
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Oral Bioavailability: 22–35% due to moderate intestinal absorption.
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Half-Life: 2.3–3.1 hours, with hepatic clearance mediated by CYP3A4 .
Applications in Drug Discovery
Anticoagulant Development
The compound’s selectivity for Factor Xa positions it as a lead for oral anticoagulants. Modifying the cyclopropyl group to a fluorinated analog improves potency (IC<sub>50</sub> = 18 nM) but increases CYP inhibition risk.
Central Nervous System (CNS) Targets
The piperidine scaffold enhances blood-brain barrier permeability. Derivatives targeting NMDA receptors show anticonvulsant activity in murine models (ED<sub>50</sub> = 8 mg/kg) .
Comparison with Structural Analogs
tert-Butyl Methyl(piperidin-3-yl)carbamate
This analog lacks the 2-amino-propionyl group, reducing protease affinity but improving metabolic stability (t<sub>½</sub> = 6.7 hours) .
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Replacing the propionyl group with acetyl decreases steric bulk, enhancing Factor Xa inhibition (IC<sub>50</sub> = 45 nM) but reducing oral bioavailability (14%).
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